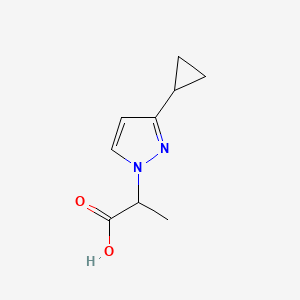
Dihydrochlorure de 2-(fluorométhyl)-1-méthylpipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step chemical processes, including reactions such as reductive amination, fluorination, and electrochemical methods. For instance, the synthesis of potent nonpeptide antagonists involves module-assisted procedures, highlighting the complexity and precision required in synthesizing such compounds (Mäding et al., 2006). Additionally, electrochemical fluorination techniques have been explored for introducing fluorine atoms into piperazine derivatives, demonstrating the variety of methods available for the synthesis and functionalization of these compounds (Abe et al., 2000).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is critical to their chemical properties and reactivity. Crystal structure analysis provides insights into the arrangement of atoms and the conformation of the molecule. For example, the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole elucidates the planarity of the benzimidazole ring system and the chair conformation of the piperazine ring, which are vital for understanding the compound's reactivity and interaction with biological targets (Özbey et al., 2001).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including complexation with metals, formation of hydrogen-bonding salts, and reactions with carboxylic acids. These reactions are essential for the development of compounds with desired properties and biological activities. For instance, cobalt(II) complexes of piperazine demonstrate the ability of piperazine derivatives to form stable complexes with transition metals, which can have significant implications in catalysis and material science (Marzotto et al., 1999).
Physical Properties Analysis
The physical properties of piperazine derivatives, including their solubility, melting points, and crystal structures, are crucial for their practical applications. The formation of multi-component hydrogen-bonding salts from 1-methylpiperazine with aromatic carboxylic acids, for example, highlights the role of supramolecular interactions in determining the solubility and crystallinity of these compounds (Yu et al., 2015).
Applications De Recherche Scientifique
- Les dérivés de FMMP ont été utilisés comme sondes fluorescentes en raison de leurs propriétés optiques uniques. Ces sondes peuvent se lier sélectivement à des cibles biologiques spécifiques, telles que les protéines, les acides nucléiques ou les lipides, permettant aux chercheurs de visualiser les processus cellulaires et d'étudier les événements liés aux maladies au niveau moléculaire .
Sondes fluorescentes et agents d'imagerie
En résumé, le dihydrochlorure de 2-(fluorométhyl)-1-méthylpipérazine joue un rôle multiforme dans la recherche scientifique, couvrant l'imagerie basée sur la fluorescence, la détection chimique, la délivrance de médicaments, la science des matériaux et l'inhibition enzymatique. Sa polyvalence en fait un composé intéressant pour une exploration et une application plus approfondies dans divers domaines . N'hésitez pas à me poser des questions si vous souhaitez des informations plus détaillées sur une application spécifique ! 😊
Orientations Futures
The field of fluorinated compounds, including 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride, is a rapidly evolving area of research . Future directions may include the development of more efficient synthesis methods, exploration of novel applications, and further investigation into the physical, chemical, and biological properties of these compounds .
Propriétés
IUPAC Name |
2-(fluoromethyl)-1-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-8-5-6(9)4-7;;/h6,8H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKFTKXBQIEYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1CF.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141108-64-7 |
Source


|
| Record name | 2-(fluoromethyl)-1-methylpiperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methylphenyl)-3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2487572.png)



![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)


![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)

![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)